3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dihydropyridazinone moiety, an azetidine ring, and a pyrazine carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Dihydropyridazinone: This step involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the dihydropyridazinone ring.
Azetidine Ring Formation: The dihydropyridazinone intermediate is then reacted with an appropriate azetidine precursor under specific conditions to form the azetidine ring.
Pyrazine Carbonitrile Formation: Finally, the azetidine intermediate is coupled with a pyrazine carbonitrile derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and pathways.
Chemical Biology: The compound serves as a tool in chemical biology to study the effects of specific structural modifications on biological activity.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 3-{3-[3-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]azetidin-1-yl}pyrazine-2-carbonitrile include:
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1-yl derivatives: These compounds share structural similarities but differ in the presence of the oxadiazole ring.
3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl derivatives: These compounds have a similar core structure but differ in the substituents on the pyridazinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-13-3-1-2-12(8-13)15-4-5-17(26)25(23-15)14-10-24(11-14)18-16(9-20)21-6-7-22-18/h1-8,14H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFIJHTZWSWQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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